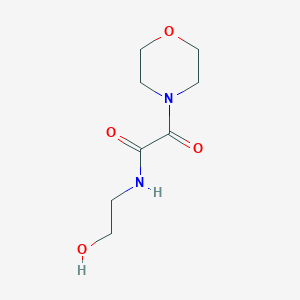

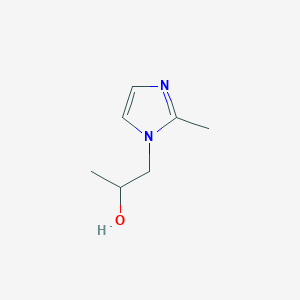

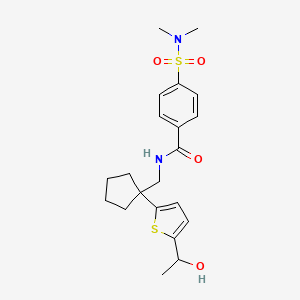

![molecular formula C22H18N4O4 B3003328 methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate CAS No. 941920-42-9](/img/structure/B3003328.png)

methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate, is a heterocyclic molecule that appears to be related to a family of compounds with potential applications in medicinal chemistry and materials science. These compounds are characterized by their pyrazolone and pyrazine moieties, which are often key features in molecules with biological activity or interesting material properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with various heterocyclic compounds containing active methylene groups or potential methylene groups within the ring system . This reagent has been used to prepare a variety of fused pyrimidinones, pyrazolones, and benzopyran derivatives. For example, the reaction with barbituric acid derivatives and pyrazolones in acetic acid affords benzoylamino-substituted pyranopyrimidinones and pyranopyrazolones . Additionally, the transformation of 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone into methyl 2-benzoylamino-3-oxobutanoate followed by treatment with hydrazines yields 4-benzoylamino-3-methyl-1H-pyrazol-5(2H)-one derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods, including 1H and 13C NMR . Single-crystal X-ray analysis has revealed the presence of intramolecular hydrogen bonds that stabilize the tautomeric structures of these compounds in the solid state . The presence of strong hydrogen bonding between amine hydrogen and the pyrazolone carbonyl oxygen is a common feature that helps to stabilize certain tautomeric forms .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of reactive functional groups such as the acetyl group, which can participate in further chemical transformations . For instance, the acetyl group in 4-acetyl-5-amino-3-methylpyrazoles can undergo condensation reactions to form pyrazolo[3,4-d]pyrimidines . The benzoylamino group also plays a crucial role in the reactivity of these molecules, as it can react with various nucleophiles to form a wide range of heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their molecular structure. The presence of multiple aromatic rings and heteroatoms contributes to their potential pharmacological properties and their ability to form hydrogen-bonded networks in the solid state . The tautomeric equilibrium and the ability to form intramolecular hydrogen bonds can also influence their solubility and stability .

Scientific Research Applications

Chemical Structure and Reactivity

Research on similar compounds, such as pyrazolo[3,4-b]pyrazines and their derivatives, highlights the importance of studying their chemical structure and reactivity. These compounds exhibit intriguing chemical behavior, like tautomerism and the formation of intramolecular hydrogen bonds, which could be fundamental in understanding the reactivity and potential applications of the specified compound. Such chemical characteristics might contribute to its application in designing novel chemical entities with specific properties (Holzer et al., 2003).

Application in Heterocyclic Chemistry

The compound is relevant in the synthesis of heterocyclic systems, which are crucial in medicinal chemistry for creating compounds with potential therapeutic applications. Research shows the utility of similar chemical structures in synthesizing a wide array of heterocyclic compounds, indicating that "methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate" could serve as a precursor or intermediate in developing novel drugs or chemical probes (Toplak et al., 1999).

Antiproliferative Activity

The exploration of similar compounds for their antiproliferative activity against cancer cells underscores the potential of using "methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate" in cancer research. The inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells, suggests a promising avenue for the compound's application in developing anticancer therapies (Minegishi et al., 2015).

Dyes and Pigments

Research on derivatives of pyrazolo[3,4-b]pyrazines applied as disperse dyes for polyester fibers indicates the compound's potential utility in material sciences, particularly in textile engineering and design. This application demonstrates the versatility of such compounds beyond pharmaceuticals, contributing to advancements in industrial chemistry and materials science (Rangnekar & Dhamnaskar, 1990).

Future Directions

The study from which this information is derived aimed to develop a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 . This suggests that future research may continue to explore the synthesis and potential applications of similar compounds .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, such asvasopressin 1b, fibrinogen receptors, glutamate receptors GluN2A and mGluR5, and inhibitors of mycobacterium tuberculosis H37RV . These targets play crucial roles in various physiological processes, including neurotransmission, blood clotting, and immune response .

Mode of Action

It’s known that similar compounds can act asantagonists or inhibitors , blocking the activity of their targets and thus altering the physiological processes they regulate .

Biochemical Pathways

This compound likely affects multiple biochemical pathways due to its interaction with various targets. For instance, by acting on glutamate receptors, it could influence the glutamatergic neurotransmission pathway , which plays a key role in cognitive functions like learning and memory . By inhibiting mycobacterium tuberculosis H37RV, it could affect the pathogen’s metabolic pathways , potentially leading to its death .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of mycobacterium tuberculosis H37RV, it could lead to the death of these bacteria, potentially aiding in the treatment of tuberculosis .

properties

IUPAC Name |

methyl 4-[[2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4/c1-30-22(29)16-7-9-17(10-8-16)23-20(27)14-25-11-12-26-19(21(25)28)13-18(24-26)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJVQCLUMMWDTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

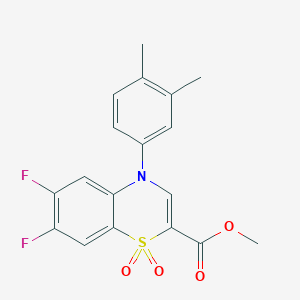

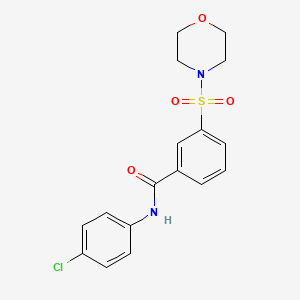

![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)

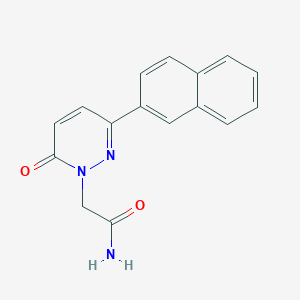

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B3003256.png)

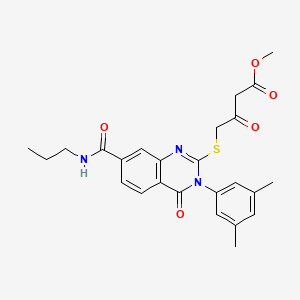

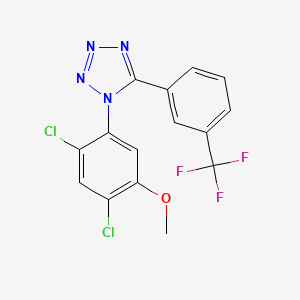

![2-Methyl-5-(1-methyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B3003260.png)

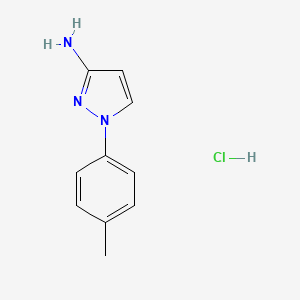

![1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride](/img/structure/B3003261.png)